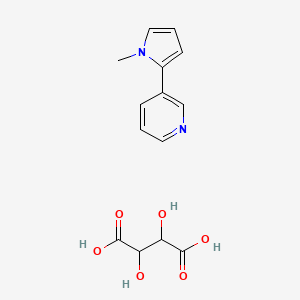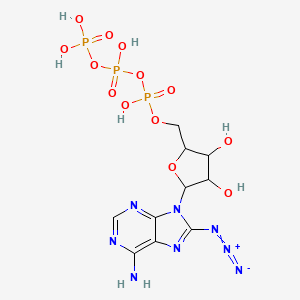
8-Azidoadenosine 5'-triphosphate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azidoadenosine 5’-triphosphate, sodium salt is a modified nucleotide that serves as a clickable form of adenosine triphosphate (ATP). This compound is particularly useful in biochemical and molecular biology research due to its ability to participate in click chemistry reactions. The azido group attached to the adenosine moiety allows for specific labeling and detection applications, making it a valuable tool in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azidoadenosine 5’-triphosphate, sodium salt typically involves the modification of adenosine triphosphate (ATP) through the introduction of an azido group at the 8-position of the adenosine ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and phosphorylation. The reaction conditions often require the use of specific reagents and catalysts to ensure the successful incorporation of the azido group .
Industrial Production Methods
Industrial production of 8-Azidoadenosine 5’-triphosphate, sodium salt involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity. The compound is typically produced in solution form and requires careful handling and storage to maintain its stability and effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
8-Azidoadenosine 5’-triphosphate, sodium salt undergoes various chemical reactions, including:
Click Chemistry Reactions: The azido group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Photoaffinity Labeling: The compound can be used in photoaffinity labeling to identify and study protein interactions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Cyclooctynes: Employed in SPAAC reactions for strain-promoted cycloaddition.
Major Products Formed
The major products formed from these reactions include labeled biomolecules, such as proteins and nucleic acids, which can be detected and analyzed using various biochemical techniques .
Applications De Recherche Scientifique
8-Azidoadenosine 5’-triphosphate, sodium salt has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes for live cell imaging and other labeling applications.
Biology: Employed in the study of protein interactions and identification of ATP-binding sites in proteins.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents through click chemistry.
Mécanisme D'action
The mechanism of action of 8-Azidoadenosine 5’-triphosphate, sodium salt involves its ability to participate in click chemistry reactions. The azido group on the adenosine moiety allows for specific and efficient labeling of target molecules. This compound can form covalent bonds with alkyne-containing molecules through CuAAC or SPAAC reactions, enabling the detection and analysis of labeled biomolecules . Additionally, in photoaffinity labeling, the azido group can be activated by UV light to form covalent bonds with target proteins, facilitating the study of protein interactions and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Bromoadenosine 5’-triphosphate: Another ATP analogue used to study ATP-site binding effects on receptor and enzyme function.
8-Azidopurine Nucleosides: Similar compounds used in click chemistry and labeling applications.
Uniqueness
8-Azidoadenosine 5’-triphosphate, sodium salt is unique due to its azido group, which allows for specific and efficient labeling through click chemistry. This makes it particularly valuable in applications requiring precise and stable labeling of biomolecules. Its ability to participate in both CuAAC and SPAAC reactions further enhances its versatility and utility in various scientific research fields .
Propriétés
IUPAC Name |
[[5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N8O13P3/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQISXOFEOCLOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N8O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

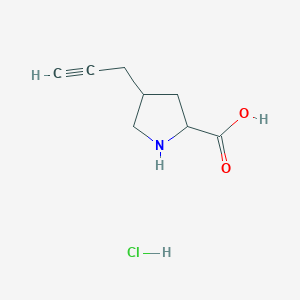
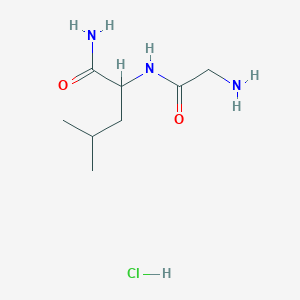
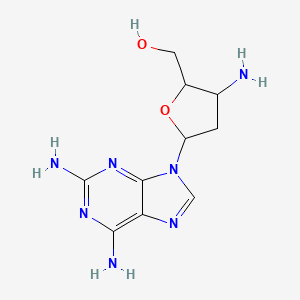
![4-[[1-[[6-amino-1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B15129488.png)
![10a,12a-dimethyl-4,4a,4b,5,6,6a,7,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B15129494.png)
![N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanamide](/img/structure/B15129500.png)
![(2-Hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl) acetate](/img/structure/B15129506.png)
![4H-Dibenzo[de,g]quinoline-1,9-diol,5,6,6a,7-tetrahydro-2,10-dimethoxy-6-methyl-, (6aS)-](/img/structure/B15129520.png)
![9-Fluoro-17-formyloxy-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B15129534.png)


